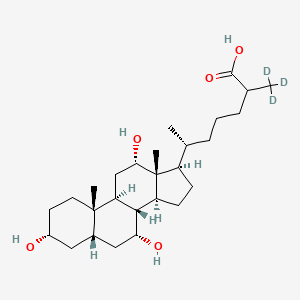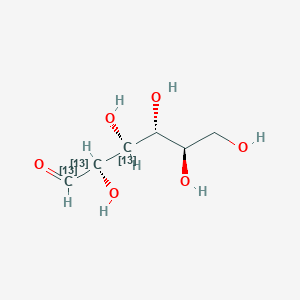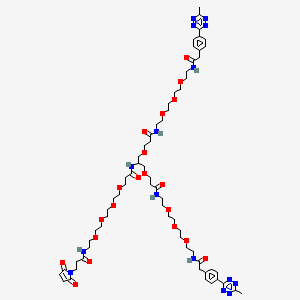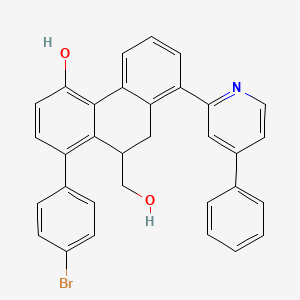
3CPLro-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3CPLro-IN-2 is a potent, orally active inhibitor of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is essential for viral replication, making it a promising target for antiviral drug development, particularly against COVID-19 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3CPLro-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often customized by research teams .
Industrial Production Methods
Industrial production methods for this compound are not widely published. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3CPLro-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
3CPLro-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding viral replication and protein interactions.
Medicine: Potential therapeutic agent against COVID-19 due to its inhibitory effects on SARS-CoV-2 3CLpro.
Industry: Used in the development of antiviral drugs and related research
Mecanismo De Acción
3CPLro-IN-2 exerts its effects by inhibiting the activity of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins, which are necessary for viral replication. By binding to the active site of 3CLpro, this compound prevents the enzyme from processing these polyproteins, thereby inhibiting viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Nirmatrelvir: Another inhibitor of SARS-CoV-2 3CLpro, used in the treatment of COVID-19.
Ensitrelvir: A similar compound with inhibitory effects on SARS-CoV-2 3CLpro.
Uniqueness
3CPLro-IN-2 is unique due to its specific binding affinity and inhibitory potency against SARS-CoV-2 3CLpro. Its oral bioavailability and effectiveness make it a promising candidate for further development as an antiviral agent .
Propiedades
Fórmula molecular |
C32H24BrNO2 |
|---|---|
Peso molecular |
534.4 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-10-(hydroxymethyl)-8-(4-phenylpyridin-2-yl)-9,10-dihydrophenanthren-4-ol |
InChI |
InChI=1S/C32H24BrNO2/c33-24-11-9-21(10-12-24)25-13-14-30(36)32-27-8-4-7-26(28(27)17-23(19-35)31(25)32)29-18-22(15-16-34-29)20-5-2-1-3-6-20/h1-16,18,23,35-36H,17,19H2 |
Clave InChI |
QREMQPVDTOTTLU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC(=C2C3=CC=CC(=C31)C4=NC=CC(=C4)C5=CC=CC=C5)O)C6=CC=C(C=C6)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
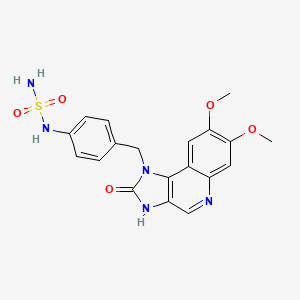
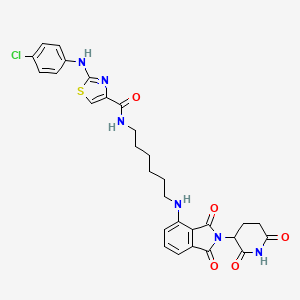

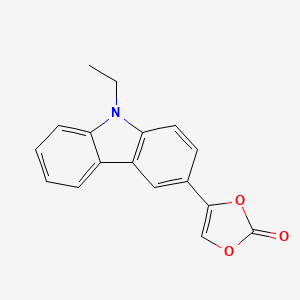
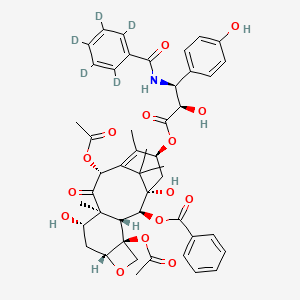
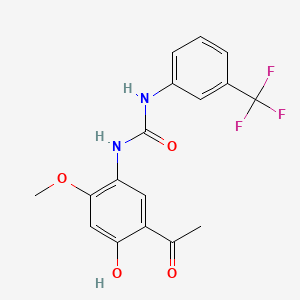


![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
